![molecular formula C20H25NO3 B2685493 1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone CAS No. 883793-71-3](/img/structure/B2685493.png)
1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone
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Description
1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone, or DIPPA for short, is a synthetic molecule of interest in the scientific research community. It is a versatile compound that has been explored for its potential applications in various areas of research, including drug synthesis, medical research, and biochemistry.
Scientific Research Applications
Anticancer Properties
DIMIP has shown promise as an anticancer agent due to its ability to inhibit tumor growth and metastasis. Researchers have explored its effects on various cancer cell lines, including breast, lung, and prostate cancers. Mechanistically, DIMIP interferes with cell cycle progression, induces apoptosis, and modulates key signaling pathways involved in cancer development .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. DIMIP exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines and inhibiting NF-κB activation. Its potential as a therapeutic agent for chronic inflammatory diseases warrants further investigation .
Neuroprotective Effects
DIMIP has garnered interest in neurology due to its neuroprotective properties. It enhances neuronal survival, reduces oxidative stress, and mitigates neuroinflammation. Researchers are exploring its potential in treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease .
Antimicrobial Activity
DIMIP demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits essential enzymes, making it a candidate for novel antibiotics. Researchers are investigating its efficacy against drug-resistant strains .
Cardiovascular Health
DIMIP may contribute to cardiovascular health by improving lipid profiles, reducing oxidative stress, and enhancing endothelial function. Its vasodilatory effects suggest potential use in managing hypertension and preventing atherosclerosis .
Antioxidant Properties
As a potent antioxidant, DIMIP scavenges free radicals and protects cells from oxidative damage. Its chemical structure allows it to neutralize reactive oxygen species, making it valuable in combating oxidative stress-related diseases .
These applications highlight DIMIP’s versatility and potential therapeutic value. Researchers continue to explore its mechanisms of action and evaluate its safety and efficacy. As always, further studies are needed to fully unlock its clinical potential.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylanilino)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14(2)15-5-8-17(9-6-15)21-12-11-18(22)16-7-10-19(23-3)20(13-16)24-4/h5-10,13-14,21H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULPDCUCDGHWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone |
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